![molecular formula C24H14N2 B13078205 Tribenzo[a,c,h]phenazine CAS No. 215-29-2](/img/structure/B13078205.png)
Tribenzo[a,c,h]phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzo[a,c,h]phenazine is a polycyclic aromatic hydrocarbon with a complex structure consisting of three benzene rings fused to a phenazine core. This compound is known for its unique electronic properties and has garnered interest in various fields of scientific research, including organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzo[a,c,h]phenazine can be synthesized through several methods. One common approach involves the palladium-catalyzed C–N bond-forming amination reaction. This method has been employed to synthesize various derivatives of this compound, yielding good results . The reaction typically involves the use of palladium catalysts, amines, and appropriate solvents under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Tribenzo[a,c,h]phenazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets and pathways within cells. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic applications. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[a,c]phenazine: Another phenazine derivative with similar electronic properties.
Tribenzo[a,c,i]phenazine: A closely related compound with slight structural differences.
Phenazine: The parent compound of the phenazine family, known for its diverse biological activities.
Uniqueness
Tribenzo[a,c,h]phenazine is unique due to its specific arrangement of benzene rings and phenazine core, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Eigenschaften
CAS-Nummer |
215-29-2 |
|---|---|
Molekularformel |
C24H14N2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H |
InChI-Schlüssel |
MAOGUGQCDLRFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


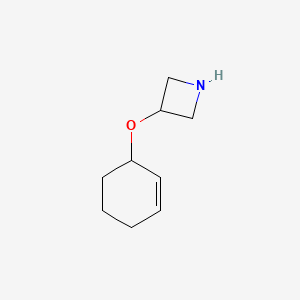

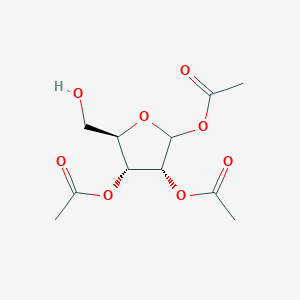
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)
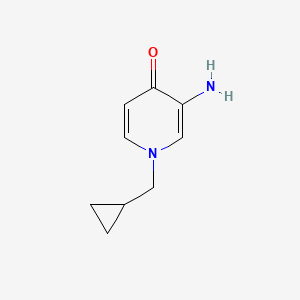

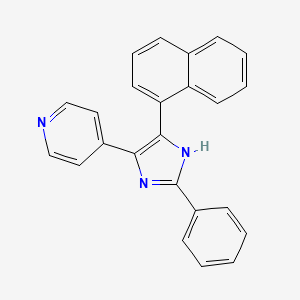
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
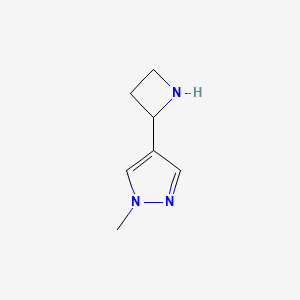
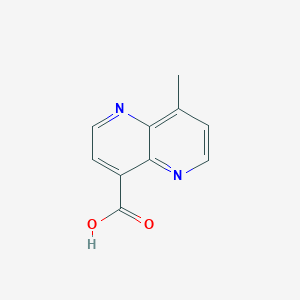
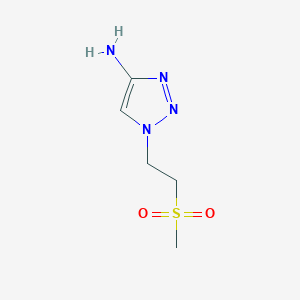
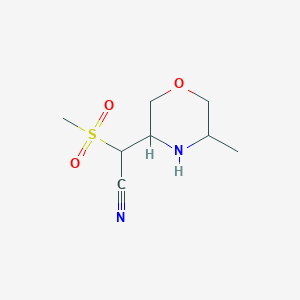
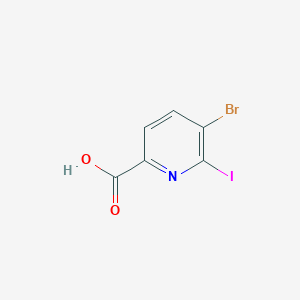
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
